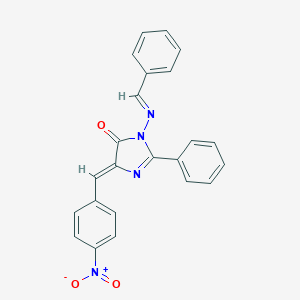
1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one, also known as BNIPNi, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a type of imidazoline derivative, which is a class of compounds that have been found to possess a wide range of biological activities. In
Aplicaciones Científicas De Investigación
1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. These properties make it a promising compound for the development of new drugs and therapies. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been tested in various in vitro and in vivo models, and has shown promising results in the treatment of cancer, bacterial infections, and inflammation.
Mecanismo De Acción
The mechanism of action of 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has also been found to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins, which play a role in tumor invasion and metastasis.
Efectos Bioquímicos Y Fisiológicos
1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to enhance the immune response against bacterial infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is its high purity and stability, which makes it a suitable compound for scientific research applications. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has also been found to have low toxicity, which is important for in vitro and in vivo experiments. However, one of the limitations of 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many future directions for research on 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one, including the development of new drugs and therapies based on its properties, the investigation of its mechanism of action, and the exploration of its potential applications in various fields. Some possible future directions for research on 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one include the development of new anti-inflammatory drugs, the investigation of its potential as an anti-cancer agent, and the exploration of its potential as a modulator of immune responses.
Conclusion:
In conclusion, 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one is a promising compound that has gained significant attention in the scientific community due to its unique properties and potential applications. The synthesis of 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been optimized to achieve high yields and purity, making it a suitable compound for scientific research applications. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-microbial properties. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has many advantages for lab experiments, including its high purity and stability, and low toxicity. However, its limited solubility in water can make it difficult to work with in certain experiments. There are many future directions for research on 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one, including the development of new drugs and therapies based on its properties, the investigation of its mechanism of action, and the exploration of its potential applications in various fields.
Métodos De Síntesis
The synthesis of 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one can be achieved through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 2-phenyl-1,2-diaminoethane with benzaldehyde to form 1-benzylideneamino-2-phenyl-ethane. This intermediate is then reacted with p-nitrobenzaldehyde to form 1-(benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one. The synthesis of 1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one has been optimized to achieve high yields and purity, making it a suitable compound for scientific research applications.
Propiedades
Número CAS |
126293-45-6 |
|---|---|
Nombre del producto |
1-(Benzylideneamino)-4-(p-nitrobenzylidene)-2-phenyl-2-imidazolin-5-one |
Fórmula molecular |
C23H16N4O3 |
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(5Z)-3-[(E)-benzylideneamino]-5-[(4-nitrophenyl)methylidene]-2-phenylimidazol-4-one |
InChI |
InChI=1S/C23H16N4O3/c28-23-21(15-17-11-13-20(14-12-17)27(29)30)25-22(19-9-5-2-6-10-19)26(23)24-16-18-7-3-1-4-8-18/h1-16H/b21-15-,24-16+ |
Clave InChI |
ZDRZGCPLHWRZMU-KKLLDSGKSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=N/N2C(=N/C(=C\C3=CC=C(C=C3)[N+](=O)[O-])/C2=O)C4=CC=CC=C4 |
SMILES |
C1=CC=C(C=C1)C=NN2C(=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C4=CC=CC=C4 |
SMILES canónico |
C1=CC=C(C=C1)C=NN2C(=NC(=CC3=CC=C(C=C3)[N+](=O)[O-])C2=O)C4=CC=CC=C4 |
Sinónimos |
2-Imidazolin-5-one, 1-(benzylideneamino)-4-(p-nitrobenzylidene)-2-phen yl- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



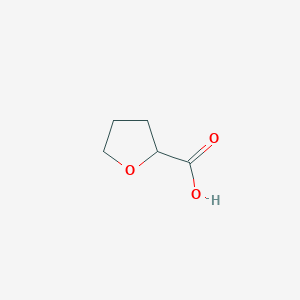
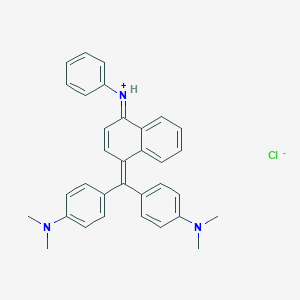
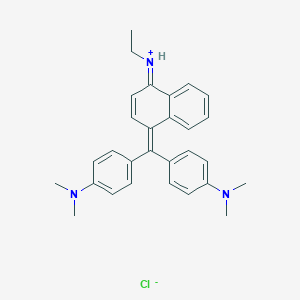
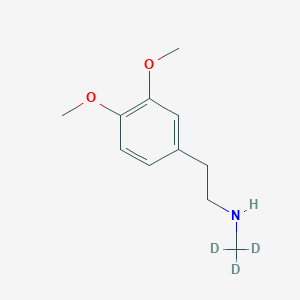
![5-[(2R)-Oxiran-2-yl]-2H-1,3-benzodioxole](/img/structure/B147744.png)
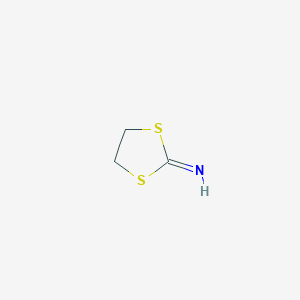
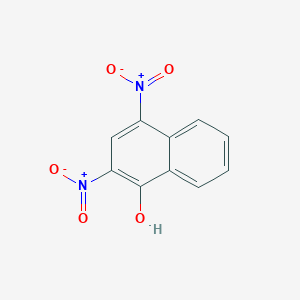
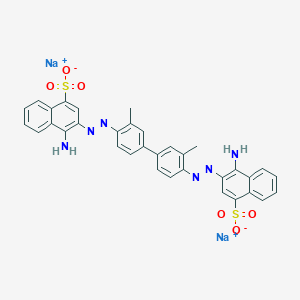
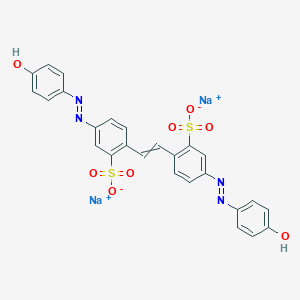
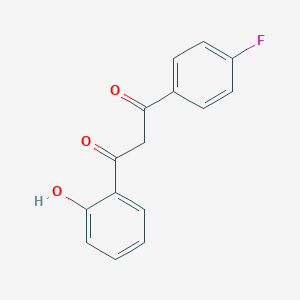
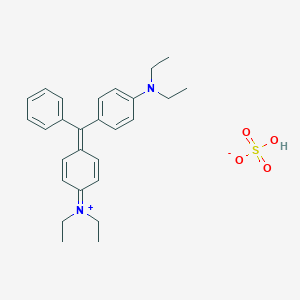
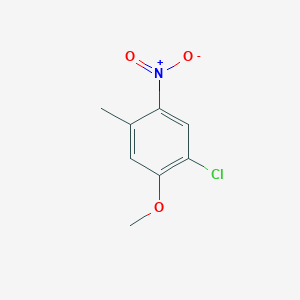
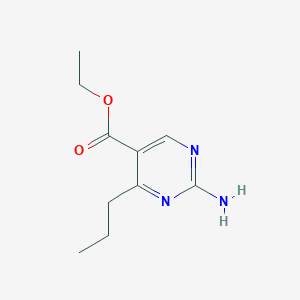
![(6aR,10aR)-3-(5-azidopentyl)-2-iodo-6,6,9-trimethyl-6a,7,10,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B147762.png)